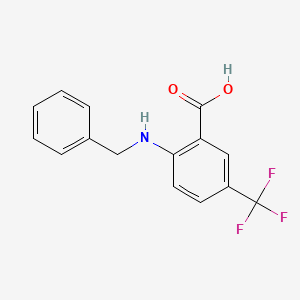

2-(Benzylamino)-5-(trifluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-7-13(12(8-11)14(20)21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQVTNVYCSINOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Biochemical Mechanisms

Intracellular and Cellular Pathway Modulation

Influence on Cellular Signaling Transduction Cascades

Information regarding the influence of this compound on cellular signaling transduction cascades is not available in the searched literature.

Regulation of Gene Expression and Protein Synthesis

There are no findings in the search results that describe how 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid regulates gene expression or protein synthesis.

Mechanisms of Cellular Proliferation Modulation at the Molecular Level

The molecular mechanisms through which 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid might modulate cellular proliferation are not described in the available search results.

Involvement in Oxidative Stress Response Pathways

There is no information available from the conducted searches regarding the involvement of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid in oxidative stress response pathways.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Elements within the 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid Scaffold

A pharmacophore model for this scaffold identifies the essential structural features required for molecular recognition and biological activity. The key elements are:

An Anionic Center: The carboxyl group (-COOH) of the benzoic acid is a critical pharmacophoric feature. nih.gov It is typically ionized at physiological pH, forming a carboxylate anion that can engage in crucial ionic interactions or hydrogen bonds with receptor sites. nih.gov The specific placement of this group at the 2-position relative to the amino bridge is vital for activity. pharmacy180.com

A Hydrogen Bond Donor: The secondary amine (-NH-) linking the two aromatic rings is essential for activity. Its ability to act as a hydrogen bond donor is a key interaction point. Replacement of this N-H group with functionalities like N-CH3, O, S, or CH2 has been shown to significantly diminish or abolish biological activity in related N-phenylanthranilic acid analogs. pharmacy180.com

Two Hydrophobic/Aromatic Regions: The scaffold possesses two distinct aromatic rings—the trifluoromethyl-substituted benzene (B151609) ring and the phenyl ring of the benzyl (B1604629) group. These regions contribute to binding through hydrophobic and π-π stacking interactions with nonpolar pockets in the target protein.

An Electron-Withdrawing Feature: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly influences the electronic properties of the anthranilic acid ring. mdpi.comresearchgate.net This feature can enhance binding affinity through electrostatic interactions and is considered a valuable pharmacophore in its own right. mdpi.comresearchgate.net

Systematic Substituent Effects on Molecular Recognition and Biochemical Potency

Systematic modification of the 2-(benzylamino)-5-(trifluoromethyl)benzoic acid structure has provided detailed insights into how each component contributes to its biochemical potency.

The trifluoromethyl group is a key modulator of activity due to its strong electron-withdrawing nature and lipophilicity. mdpi.comnih.gov Its presence enhances membrane permeability and can improve interactions with biological targets through hydrogen bonding and electrostatic forces. mdpi.comresearchgate.net

The position of the -CF3 group is critical. In studies of related N-phenylanthranilic acids (fenamates), the location of a trifluoromethyl substituent on the N-aryl ring produced different activities depending on the biological assay. For anti-inflammatory activity measured by the ultraviolet erythema assay, the order of potency for monosubstitution was found to be 3' (meta) > 2' (ortho) > 4' (para). pharmacy180.com This highlights that the positional influence is highly dependent on the specific topology of the target's binding site. In general, the inclusion of strong electron-withdrawing groups on the N-aryl ring, such as -CF3 or -CN, has been correlated with higher inhibitory activity in some series of bioactive molecules. nih.gov

| Substituent Position | Relative Potency (UV Erythema Assay) |

|---|---|

| 3' (meta) | High |

| 2' (ortho) | Medium |

| 4' (para) | Low |

Modifications to the benzylamino portion of the molecule, particularly the N-aryl ring, can lead to varied outcomes. As noted, the N-H group is essential, and its replacement significantly reduces activity. pharmacy180.com

Substitution on the terminal phenyl ring can fine-tune potency. While results can be conflicting depending on the specific biological target, certain patterns have emerged. pharmacy180.com In some classes of inhibitors, introducing electron-withdrawing groups like trifluoromethyl at the para-position of a benzyl moiety enhances activity. nih.gov Conversely, in other contexts, ortho-fluoro substitution has proven most effective, suggesting a complex interplay of steric and electronic factors. nih.gov For the closely related fenamates, disubstitution on the N-aryl ring, such as with methyl groups at the 2' and 3' positions (as in mefenamic acid), is particularly effective. pharmacy180.com This suggests that the substitution pattern on this ring plays a crucial role in optimizing the orientation of the molecule within the binding site.

| Modification | General Impact on Activity | Rationale |

|---|---|---|

| Replacement of N-H (e.g., with N-CH3, O, S) | Significantly Reduced | Loss of critical hydrogen bond donor capability. pharmacy180.com |

| Substitution on the Phenyl Ring | Variable (Target Dependent) | Alters electronic and steric properties, influencing binding orientation. pharmacy180.comnih.gov |

| Electron-Withdrawing Groups (e.g., -CF3, -CN) | Often Increases Potency | Enhances electronic interactions with the target. nih.gov |

| 2',3'-Disubstitution (e.g., Mefenamic acid) | Highly Effective (in Fenamates) | Optimizes conformational alignment for binding. pharmacy180.com |

The anthranilic acid portion of the molecule serves as a crucial anchor for target binding. Its structure-activity relationships are well-defined:

Carboxyl Group Position: The ortho-relationship between the carboxylic acid and the amino group is paramount. Analogs where the carboxyl group is moved to the meta or para position are inactive, demonstrating the need for a specific spatial arrangement for proper receptor engagement. pharmacy180.com

Carboxyl Group Isosteres: The carboxylic acid can be replaced by other acidic groups, such as a tetrazole ring, with retention of anti-inflammatory activity. pharmacy180.com This indicates that the key feature is the presence of an acidic, anionic center at that specific location.

Substitution on the Anthranilic Acid Ring: In general, adding further substituents to the anthranilic acid ring (positions 3, 4, or 6) reduces the molecule's activity. pharmacy180.com This suggests that this part of the scaffold may fit into a tightly constrained pocket where additional bulk is not tolerated.

Conformational Analysis and Bioactive Conformations in Ligand-Target Complexes

The three-dimensional conformation of 2-(benzylamino)-5-(trifluoromethyl)benzoic acid is a key determinant of its biological activity. The molecule is not planar, with a degree of rotational freedom around the C-N bond connecting the two aromatic systems. The preferred conformation, or "bioactive conformation," is the specific spatial arrangement the molecule adopts when bound to its biological target.

In the solid state, benzoic acid itself often forms hydrogen-bonded dimers. researchgate.net While crystal structures for the specific title compound are not publicly available, analysis of related N-phenylanthranilic acids shows that intramolecular hydrogen bonding can occur between the N-H group and the carboxylate oxygen, which influences the relative orientation of the two rings.

The nature of substituents can dramatically affect the bioactive conformation and, consequently, the functional outcome. For instance, in a study on glucocorticoid receptor ligands, replacing a trifluoromethyl group with a larger benzyl group maintained binding potency but forced a conformational change in the receptor's activation helix (helix 12). nih.gov This structural shift resulted in the compound acting as an antagonist instead of an agonist, demonstrating that even subtle changes can have profound effects on the ligand-target complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For derivatives of N-phenylanthranilic acid, various QSAR approaches have been employed to predict activity and guide drug design. nuph.edu.uaijpsjournal.com

Commonly used descriptors in these models include:

Physicochemical Parameters: The Hansch lipophilicity constant (π) and the Hammett electronic parameter (σ) have been used to model the anti-sickling activity of benzoic acid derivatives, concluding that strong electron-donating groups and average lipophilicity were favorable. iomcworld.com

Topological and Quantum Chemical Descriptors: More complex models often incorporate a wide range of calculated descriptors to account for shape, size, and electronic properties.

Modeling Techniques: A variety of statistical methods are used. An empirical de novo model was used to calculate the incremental contributions of different substituents to the anti-inflammatory activity of N-phenylanthranilic acid hydrazides. nuph.edu.ua In another study on cytotoxic anthranilic acid sulfonamides, a nonlinear model using a least-squares support vector machine (LS-SVM) combined with principal component analysis (PC-LS-SVM) showed high predictive quality. nih.gov

These models help to quantify the SAR data, allowing researchers to predict the potency of novel, unsynthesized compounds and prioritize synthetic efforts toward molecules with the most promising profiles.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Binding Site Prediction and Ligand Orientation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(benzylamino)-5-(trifluoromethyl)benzoic acid, docking simulations are employed to predict its binding mode within the active site of a biological target, often an enzyme or a receptor.

Research on analogous N-aryl anthranilic acid derivatives has frequently identified cyclooxygenase (COX) enzymes, COX-1 and COX-2, as primary targets due to their role in inflammation. Molecular docking studies of similar trifluoromethyl-containing benzoic acid derivatives have been performed to understand their binding interactions with these enzymes. These simulations typically reveal that the carboxylate group of the benzoic acid moiety forms crucial interactions, such as salt bridges or hydrogen bonds, with key amino acid residues in the active site, like Arginine and Tyrosine. The trifluoromethyl group often contributes to binding by engaging in hydrophobic or van der Waals interactions within a specific pocket of the enzyme.

Table 1: Exemplary Data from a Hypothetical Molecular Docking Simulation of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

| Predicted Ki (nM) | 150 |

Note: The data in this table is illustrative and based on typical findings for similar compounds.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex and to explore its conformational dynamics over time. MD simulations provide a more realistic representation of the biological environment by incorporating solvent effects and allowing for the flexibility of both the ligand and the protein.

For a complex of 2-(benzylamino)-5-(trifluoromethyl)benzoic acid with a target protein, an MD simulation would track the atomic movements over a period of nanoseconds to microseconds. The stability of the complex is evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site. A stable complex will exhibit minimal fluctuations in these values.

MD simulations can also reveal dynamic changes in the protein's conformation upon ligand binding and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that persist throughout the simulation. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs. Studies on similar diarylamine structures have utilized MD simulations to analyze the torsional profiles and conformational preferences that govern their biological activity.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules like 2-(benzylamino)-5-(trifluoromethyl)benzoic acid. niscpr.res.inniscpr.res.in These calculations provide detailed information about the molecule's geometry, charge distribution, and molecular orbitals.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions with biological targets. For 2-(benzylamino)-5-(trifluoromethyl)benzoic acid, the carboxyl group and the trifluoromethyl group would be expected to be regions of significant negative and positive potential, respectively.

Table 2: Representative Electronic Properties of a Benzoic Acid Derivative Calculated using DFT

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 3.8 |

Note: This data is representative and based on published calculations for similar molecules. niscpr.res.inniscpr.res.in

Pharmacophore Modeling for Rational Ligand Design and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active compounds, a pharmacophore model can be generated to serve as a template for designing new molecules with similar or improved activity.

For 2-(benzylamino)-5-(trifluoromethyl)benzoic acid and its analogs, a pharmacophore model would likely include features such as a hydrogen bond acceptor (from the carboxylate), a hydrophobic aromatic ring, and a hydrogen bond donor (from the amino group). The relative positions and distances between these features are critical.

De Novo Design Methodologies for Novel Analogues

De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. These methods can be used to design novel analogs of 2-(benzylamino)-5-(trifluoromethyl)benzoic acid that are predicted to have improved binding affinity, selectivity, or other desirable characteristics.

De novo design algorithms typically work by assembling molecular fragments or by "growing" a molecule within the active site of a target protein. The generated structures are then scored based on their predicted binding affinity and other properties. This approach has the potential to identify truly novel chemical scaffolds that may not be discovered through traditional medicinal chemistry approaches. The design of novel enzyme inhibitors based on a benzoic acid scaffold has been reported, demonstrating the utility of this methodology.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR (Quantitative Structure-Activity Relationship) methods used to correlate the biological activity of a series of compounds with their 3D molecular properties. These methods are valuable for understanding the structure-activity relationships and for guiding the optimization of lead compounds.

To perform a CoMFA or CoMSIA study on a series of analogs of 2-(benzylamino)-5-(trifluoromethyl)benzoic acid, the molecules are first aligned based on a common substructure. Then, for each molecule, steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated at various points on a 3D grid.

Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical model that relates these 3D properties to the observed biological activities. The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a contour map might indicate that a bulky substituent is favored in a particular region, while an electronegative group is disfavored in another. Such studies have been successfully applied to other COX inhibitors. tandfonline.comnih.govkoreascience.krtandfonline.com

Pre Clinical Biochemical and Cellular Studies for Mechanistic Elucidation

In Vitro Enzyme Inhibition and Activation Assays

Currently, there is no publicly available scientific literature detailing the in vitro enzyme inhibition or activation assays conducted specifically for 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid. Therefore, data regarding its potency (such as IC50 or EC50 values), the types of enzymes it may inhibit or activate, and its mechanism of inhibition (e.g., competitive, non-competitive) are not available.

Receptor Binding and Functional Assays in Isolated Cell Lines

Information regarding the receptor binding profile and functional activity of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid in isolated cell lines is not present in the accessible scientific literature. Consequently, details about its binding affinity (e.g., Ki, Kd), receptor selectivity, and its functional effects as an agonist, antagonist, or inverse agonist at specific receptors have not been documented.

Cellular Pathway Analysis through Protein Expression and Phosphorylation Studies

There are no published studies that have investigated the effects of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid on cellular pathways through protein expression or phosphorylation analysis. As a result, there is no data available on which signaling pathways (e.g., MAPK/ERK, PI3K/Akt) might be modulated by this compound, or its impact on the expression and phosphorylation status of key signaling proteins.

Biochemical Profiling in Model Biological Systems (e.g., Impact on L-Tyrosine Catabolism)

The impact of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid on biochemical pathways, such as the catabolism of L-Tyrosine, has not been reported in the scientific literature. Therefore, there is no information on whether this compound affects the activity of enzymes involved in L-Tyrosine degradation or the levels of its metabolites.

Studies on Cellular Uptake and Intracellular Localization

Scientific data on the cellular uptake mechanisms and intracellular localization of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid is not currently available. Research detailing how this compound enters cells (e.g., passive diffusion, active transport) and where it accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria) has not been published.

Analysis of Cell Cycle Progression and Apoptotic Pathway Modulation in Cellular Systems

There is no information available from preclinical studies regarding the effects of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid on cell cycle progression or the modulation of apoptotic pathways in cellular systems. Therefore, its potential to induce cell cycle arrest at specific checkpoints (e.g., G1/S, G2/M) or to trigger apoptosis through intrinsic or extrinsic pathways has not been determined.

Advanced Analytical Characterization in Structural and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A full suite of NMR experiments provides detailed information about the atomic framework of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid, confirming the connectivity and chemical environment of each atom.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble the structural puzzle of the molecule.

¹H NMR: This experiment identifies the number and type of chemically distinct protons. For 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid, the spectrum would show distinct signals for the aromatic protons on both the benzoic acid and benzyl (B1604629) rings, a signal for the methylene (B1212753) (-CH₂-) protons of the benzyl group, and signals for the amine (-NH-) and carboxylic acid (-COOH) protons. The splitting patterns and coupling constants would reveal which protons are adjacent to one another.

¹³C NMR: This technique provides information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, including the carboxyl carbon, the trifluoromethyl carbon, and the various aromatic and methylene carbons. chemicalbook.comchemicalbook.com

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov It would typically show a single sharp signal, confirming the presence and electronic environment of the -CF₃ group. rsc.orgrsc.orgbeilstein-journals.org The chemical shift of this signal is sensitive to the polarity of its environment. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show cross-peaks connecting signals of protons that are on adjacent atoms, confirming, for instance, the connectivity within the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for definitively assigning each carbon signal by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the entire molecular structure, for example, by showing a correlation from the methylene (-CH₂-) protons to the carbons of the benzoic acid ring, confirming the benzylamino linkage.

A predicted summary of NMR data is presented below.

| Technique | Predicted Observations for 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid |

| ¹H NMR | Signals for 8 aromatic protons (complex multiplets), 1 methylene group (singlet or doublet), 1 amine proton (broad singlet), 1 carboxylic acid proton (broad singlet). |

| ¹³C NMR | Signals for 15 distinct carbons: 1 carboxylic, 1 trifluoromethyl, 12 aromatic, and 1 methylene. |

| ¹⁹F NMR | A single signal corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| COSY | Cross-peaks correlating adjacent aromatic protons on both phenyl rings. |

| HSQC | Cross-peaks linking each aromatic and methylene proton to its directly bonded carbon atom. |

| HMBC | Long-range correlations confirming the connectivity between the benzyl group and the aminobenzoic acid moiety. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. cymitquimica.comsynblock.com For 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid (C₁₅H₁₂F₃NO₂), the calculated exact mass is 295.0820 g/mol . HRMS can confirm this mass with high accuracy (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecular ion. researchgate.net By inducing fragmentation and analyzing the resulting daughter ions, the structural components of the molecule can be confirmed. Predicted fragmentation pathways for this compound would include:

Loss of a carboxyl group (-COOH).

Cleavage of the benzyl group (C₆H₅CH₂-).

Loss of the trifluoromethyl group (-CF₃).

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

| 295.0820 | 250.0824 | 44.9996 | [M-COOH]⁺ |

| 295.0820 | 204.0660 | 91.0160 | [M-C₇H₇]⁺ |

| 295.0820 | 91.0548 | 204.0272 | [C₇H₇]⁺ (Tropylium ion) |

| 295.0820 | 226.0871 | 68.9949 | [M-CF₃]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. While no crystal structure for 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid is currently available in public databases, the technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

If a crystal structure were determined, it would reveal the preferred conformation of the molecule, including the relative orientation of the two aromatic rings. It would also provide critical information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, which dictate how the molecules pack together in the crystal lattice.

Spectroscopic Methods for Molecular Conformation and Interaction Studies (e.g., FTIR, UV-Vis Spectroscopy)

Other spectroscopic methods provide complementary structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.info The FTIR spectrum of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid would be expected to show characteristic absorption bands. mdpi.comnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |

| N-H Stretch | 3350-3310 | Secondary Amine |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings |

| C=O Stretch | 1710-1680 | Carboxylic Acid |

| Aromatic C=C Bending | 1600-1450 | Aromatic Rings |

| C-F Stretch | 1350-1150 (strong) | Trifluoromethyl Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The aromatic rings in 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid constitute the primary chromophores, which absorb UV light, leading to π→π* transitions. mdpi.com The presence of the amino and carboxyl groups as auxochromes would be expected to shift the absorption maxima (λmax) compared to unsubstituted benzene (B151609).

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS/MS for Metabolite Analysis in Biochemical Systems)

Chromatographic methods are essential for separating the target compound from impurities and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a compound. ekb.egresearchgate.net A reverse-phase HPLC (RP-HPLC) method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (buffered with an acid like formic or trifluoroacetic acid), would be effective for separating 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid from any starting materials or side products. sielc.com Purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of tandem mass spectrometry. uab.eduresearchgate.net In biochemical research, LC-MS/MS is the method of choice for metabolite analysis. osti.gov It can be used to detect and quantify the parent compound and its potential metabolites in biological samples like plasma or urine. The high selectivity of MS/MS allows for accurate identification even at very low concentrations. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Conformational Studies

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed in chiral molecules. Since 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid is an achiral molecule (it does not possess a stereocenter and is superimposable on its mirror image), it would not produce a CD signal.

This technique would become relevant only if the compound were to be derivatized to introduce a chiral center or if it were studied while interacting with a chiral entity, such as a protein or DNA, which could induce a CD signal.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-arylanthranilic acids, including 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid, traditionally relies on methods like the Ullmann-Goldberg coupling reaction, which typically involves copper catalysis. ijpsjournal.com Modern synthetic chemistry, however, is continuously evolving, with a focus on efficiency, selectivity, and sustainability. Future research will likely concentrate on developing and optimizing new catalytic systems that offer improvements over classical methods.

Palladium-catalyzed N-arylation, or Buchwald-Hartwig amination, represents a powerful alternative for forming the crucial C-N bond. nih.govnih.gov These systems often employ bulky, electron-rich phosphine (B1218219) ligands and can be highly efficient for coupling a wide range of aryl halides with amines under milder conditions than traditional copper-catalyzed reactions. researchgate.netmit.edu The development of complementary copper- and palladium-based catalyst systems allows for chemoselective N-arylation even in the presence of other reactive functional groups. nih.govnih.gov Furthermore, the exploration of microwave-assisted synthesis can significantly reduce reaction times and improve yields. scielo.br A key area of future development will be the creation of catalyst systems that are more cost-effective, reusable, and compatible with environmentally benign solvents.

| Catalytic System | Typical Metal | Key Features | Potential for Optimization |

|---|---|---|---|

| Ullmann-Goldberg Condensation | Copper (Cu) | Classical method; often requires high temperatures. ijpsjournal.com | Development of new ligands to enable lower reaction temperatures and broader substrate scope. |

| Buchwald-Hartwig Amination | Palladium (Pd) | High efficiency and functional group tolerance; milder reaction conditions. researchgate.net | Design of more stable and active pre-catalysts; use in flow chemistry systems. |

| Microwave-Assisted Synthesis | Cu or Pd | Drastically reduced reaction times; improved yields. scielo.br | Optimization for large-scale synthesis and solvent-free conditions. |

Identification and Validation of Undiscovered Molecular Targets

While N-arylanthranilic acids are well-known for their anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, the full spectrum of their molecular targets is likely broader. nih.govmdpi.com A significant future direction is the identification and validation of novel biological targets for 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid and its analogs. This exploration could reveal new therapeutic applications beyond inflammation.

Recent studies have shown that derivatives of N-phenylanthranilic acid can act as potent inhibitors of strigolactone receptors in plants, which regulate growth and development. nih.govresearchgate.net This discovery opens up potential applications in agriculture. In human biology, anthranilic acid derivatives have been identified as antagonists of the orphan G protein-coupled receptor 17 (GPR17), a receptor implicated in inflammatory diseases like multiple sclerosis. nih.gov Unbiased screening approaches, such as chemoproteomics and phenotypic screening, will be instrumental in systematically identifying other protein binding partners and uncovering unexpected mechanisms of action.

| Molecular Target | Biological System | Potential Therapeutic or Commercial Application | Supporting Evidence |

|---|---|---|---|

| Cyclooxygenase (COX) Enzymes | Human | Anti-inflammatory agents. mdpi.comacs.org | Extensive research on fenamate NSAIDs. |

| Strigolactone Receptors (e.g., DAD2, OsD14) | Plant | Plant growth regulators. nih.gov | High-throughput screening and biochemical assays identified inhibitory activity. nih.govresearchgate.net |

| G Protein-Coupled Receptor 17 (GPR17) | Human | Treatment of inflammatory and neurodegenerative diseases. nih.gov | Discovery of potent antagonists from an anthranilic acid scaffold. nih.gov |

| Nuclear Factor Kappa B (NF-κB) Pathway | Human | Anti-inflammatory and anti-cancer therapies. | Many anti-inflammatory compounds modulate this central inflammatory pathway. tandfonline.com |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery. For 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid, advanced computational approaches can accelerate the research and development process significantly. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations can provide deep insights into how the molecule interacts with its biological targets.

QSAR models can establish mathematical relationships between the chemical structures of a series of derivatives and their biological activities, allowing for the prediction of potency for newly designed compounds. nuph.edu.ua Molecular docking can predict the preferred binding orientation of the molecule within the active site of a target protein, such as COX-2 or GPR17, helping to explain its inhibitory mechanism. nih.govnih.gov MD simulations can then be used to model the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of binding stability and the conformational changes involved. tandfonline.com These predictive models are crucial for prioritizing the synthesis of new compounds and guiding the rational design of more effective molecules.

| Computational Method | Primary Application | Expected Outcome for 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid Research |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity based on chemical structure. nuph.edu.ua | Guidance on which structural modifications are likely to increase potency or selectivity. |

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. nih.gov | Identification of key amino acid interactions and rationale for observed activity. |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of molecules over time. tandfonline.com | Assessment of binding stability and the impact of the ligand on protein conformation. |

Development of Robust Biochemical Assays for High-Throughput Screening

To efficiently explore the therapeutic potential of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid and to discover new, more potent analogs, robust high-throughput screening (HTS) assays are essential. HTS allows for the rapid testing of large chemical libraries against specific biological targets. researchgate.net The development of such assays must be tailored to the molecular targets of interest.

For traditional anti-inflammatory targets, HTS-compatible spectrophotometric or fluorescence-based assays for COX-1 and COX-2 have been developed. researchgate.net For novel targets, new assays are required. For instance, discovering GPR17 antagonists can be achieved using cell-based assays that measure downstream signaling events, such as calcium mobilization or changes in cyclic AMP (cAMP) levels. nih.gov Other HTS platforms for anti-inflammatory drug discovery monitor the secretion of key inflammatory mediators like interleukin-1β from immune cells. biochim.ronih.gov The future will see the development of more sophisticated HTS methods, including high-content screening (HCS), which uses automated microscopy to analyze multiple cellular parameters simultaneously, providing richer datasets for identifying promising lead compounds. chemdiv.com

Design of Next-Generation Molecular Entities with Enhanced Target Selectivity and Potency

A primary goal in medicinal chemistry is the design of next-generation molecules with improved properties over the initial lead compound. For 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid, this involves rationally modifying its structure to enhance potency and, crucially, selectivity for its intended molecular target. For anti-inflammatory applications, a major focus has been on designing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. acs.orgnih.gov

Selectivity for COX-2 is often achieved by designing molecules with specific pharmacophoric features, such as a sulfonamide group, that can bind to a side pocket present in the COX-2 active site but not in COX-1. nih.govresearchgate.net Structure-based drug design, which utilizes crystal structures of the target protein in complex with an inhibitor, is a powerful strategy to guide these modifications. mdpi.com By analyzing the binding interactions, chemists can introduce or modify functional groups on the scaffold of 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid to optimize contacts with the target protein, thereby increasing both binding affinity (potency) and selectivity. nih.gov

Mechanistic Investigations into Complex Biological Systems

Understanding the precise mechanism of action of a compound within a complex biological system is fundamental to its development as a therapeutic agent. For 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid, this involves moving beyond simple enzyme inhibition assays to study its effects on cellular signaling pathways and in relevant disease models.

As an anti-inflammatory agent, its impact on the arachidonic acid cascade and the subsequent production of prostaglandins (B1171923) is a key area of investigation. researchgate.net Furthermore, its effect on major inflammatory signaling pathways, such as the NF-κB pathway which controls the expression of numerous pro-inflammatory genes, needs to be elucidated. tandfonline.com Mechanistic studies would involve a range of techniques, from measuring cytokine and chemokine release in cultured immune cells to using animal models of inflammation. biochim.ro If the compound is found to modulate novel targets like GPR17, further research will be required to understand the downstream consequences of this interaction in the context of diseases such as multiple sclerosis. nih.gov These investigations are critical for validating the compound's therapeutic potential and understanding its complete biological profile.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typical for such derivatives. Begin with bromination or chlorination of a benzoic acid precursor (e.g., 5-(trifluoromethyl)benzoic acid) using halogenating agents like N-bromosuccinimide (NBS) or Cl₂ under controlled temperatures (0–25°C). Subsequent benzylamine coupling can be achieved via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at reflux . Optimize reaction yield by varying solvent polarity (e.g., DMF vs. THF) and monitoring intermediates via TLC or LC-MS.

Q. How should researchers characterize the crystallographic structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for structural elucidation. Use SHELXL (part of the SHELX suite) for refinement, leveraging its robust handling of high-resolution data and twinned crystals . For data collection, ensure crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 100 K under cryogenic conditions. Resolve ambiguities in electron density maps using Olex2 or Coot for model building.

Q. What analytical techniques are critical for verifying purity and functional group integrity?

- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm benzylamino and trifluoromethyl groups. For purity, use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. High-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular weight (±2 ppm). Monitor thermal stability via TGA-DSC (heating rate: 10°C/min under N₂) .

Q. How can researchers troubleshoot low yields during the benzylamine coupling step?

- Methodological Answer : Low yields often stem from steric hindrance or poor catalyst activity. Optimize by:

- Increasing catalyst loading (e.g., 5–10 mol% Pd).

- Using bulky ligands (e.g., DavePhos) to enhance selectivity.

- Adding base (e.g., Cs₂CO₃) to deprotonate intermediates.

Monitor reaction progress via in situ IR spectroscopy for amine N-H stretch (3300 cm⁻¹) disappearance .

Q. What solvent systems are suitable for recrystallization to improve compound purity?

- Methodological Answer : Test mixed-solvent systems (e.g., EtOAc/hexane or DCM/pentane) under slow evaporation. For polar derivatives, use DMF/water (1:3) with gradual cooling. Crystallization success correlates with Hansen solubility parameters (δD, δP, δH); use HSPiP software for predictive modeling .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer : Use Glide XP docking (Schrödinger Suite) with the OPLS4 force field. Prepare the protein structure (PDB ID) via protein preparation wizard, assigning bond orders and optimizing H-bond networks. For ligand parametrization, generate conformers with MacroModel and score using the XP descriptor, which accounts for hydrophobic enclosure and hydrogen-bond motifs . Validate predictions with SPR or ITC binding assays.

Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Address by:

- Running explicit-solvent molecular dynamics (MD) simulations (e.g., Desmond, 100 ns) to sample conformational states.

- Applying QM/MM hybrid methods (e.g., Gaussian/Amber) for accurate ligand-protein charge distribution.

- Correlating free-energy perturbation (FEP) calculations with experimental dose-response curves .

Q. How can researchers employ Particle Mesh Ewald (PME) methods to study electrostatic interactions in molecular dynamics simulations?

- Methodological Answer : In MD simulations (e.g., GROMACS or AMBER), enable PME for long-range electrostatics with a Fourier spacing of 0.12 nm and cubic interpolation. Set van der Waals cutoffs to 1.2 nm. PME’s N·log(N) efficiency enables large-scale simulations (e.g., ligand-membrane systems) without truncation artifacts . Validate with radial distribution functions (RDFs) of ion pairs.

Q. What experimental phasing techniques are suitable for resolving ambiguous electron density in X-ray structures of derivatives?

- Methodological Answer : For heavy-atom derivatives, use SHELXC/D/E pipelines for experimental phasing. Collect anomalous data (e.g., Se-Met SAD) at λ = 0.979 Å. SHELXD identifies potential sites via dual-space recycling, while SHELXE refines phases with density modification. Compare log-likelihood gradient (LLG) maps to prioritize solutions .

Q. How can researchers design SAR studies to explore the trifluoromethyl group’s role in bioactivity?

- Methodological Answer :

Synthesize analogs with CF₃ replaced by CH₃, Cl, or OCF₃. Assess bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with Hammett σ values or Hansch π parameters . Use QSAR models (e.g., CoMFA) to map steric/electrostatic fields. Validate with X-ray co-crystal structures to visualize binding pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.